Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Overview
Description
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by a benzoate ester linked to a pyrrolidinone ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(2-oxopyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .
Types of Reactions:
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . This compound can modulate pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Methyl 4-(2-oxopiperidin-1-yl)benzoate: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is unique due to its specific ester and pyrrolidinone functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs . Its specific interactions with biological targets make it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFCNDOGOKHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353906 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221381-89-1 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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